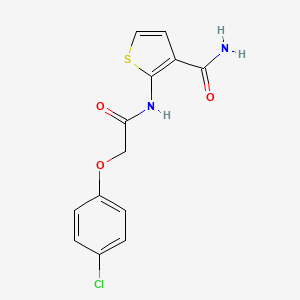

2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide” were not found, a similar compound, “2-(2-(4-Nitrophenyl)acetamido)thiophene-3-carboxamide”, has been synthesized by stirring a solution of 4-(2-chloroacetamido)thiophene-3-carboxamide in ethylene glycol, to which the appropriate aromatic amine was added .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of derivatives related to 2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide have been extensively studied. These compounds are synthesized using various chemical reactions, including the Gewald reaction, and are characterized by techniques like IR, 1H NMR, and Mass spectral data. For example, Bhattacharjee et al. (2011) synthesized Schiff bases from 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, demonstrating the compound's versatility as a precursor for further chemical modifications (Bhattacharjee, Saravanan, & Mohan, 2011).

Anticancer Activity

The anticancer activity of thiophene derivatives has been a significant area of research. Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and tested their in vitro cytotoxicity, showcasing the potential of thiophene derivatives as anticancer agents (Atta & Abdel‐Latif, 2021).

Antimicrobial Evaluation

The synthesized derivatives of thiophene carboxamide have also been evaluated for their antimicrobial properties. Talupur, Satheesh, and Chandrasekhar (2021) reported the synthesis and antimicrobial evaluation of thiophene-2-carboxamides, contributing to the search for new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Anti-Inflammatory Activity

The anti-inflammatory properties of thiophene derivatives have been explored in several studies. For instance, Al-Ostoot et al. (2020) synthesized and analyzed the anti-inflammatory activity of a new indole acetamide derivative, providing insights into its potential therapeutic applications (Al-Ostoot et al., 2020).

Metal-Organic Frameworks (MOFs)

Thiophene-based MOFs have shown promise in environmental applications, such as luminescence sensing and pesticide removal. Zhao et al. (2017) constructed thiophene-based MOFs capable of efficient luminescent sensing and selective removal of environmental contaminants (Zhao et al., 2017).

Wirkmechanismus

Target of Action

Thiophene-based analogs have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with various targets, leading to a range of biological effects . The specific interactions of this compound with its targets would need further investigation.

Biochemical Pathways

Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the diverse biological effects associated with thiophene derivatives , it is likely that this compound may have multiple effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

2-[[2-(4-chlorophenoxy)acetyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S/c14-8-1-3-9(4-2-8)19-7-11(17)16-13-10(12(15)18)5-6-20-13/h1-6H,7H2,(H2,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPXNLGNHKXRII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=C(C=CS2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2958883.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2958886.png)

![1-[3-(2-Chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2958888.png)

![3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2958897.png)

![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2958901.png)